molecular formula C8H6BrClN2 B138176 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine CAS No. 136117-72-1

6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

Cat. No.: B138176
CAS No.: 136117-72-1
M. Wt: 245.5 g/mol
InChI Key: YEXHHHNCGSIJLI-UHFFFAOYSA-N
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Description

6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The presence of bromine and chloromethyl substituents at specific positions on the ring system imparts unique chemical properties to the compound. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry, material science, and as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of bases like sodium bicarbonate or potassium carbonate in polar solvents such as methanol or ethanol under reflux conditions for several hours . Another approach utilizes microwave irradiation to facilitate the cyclization process, offering a more efficient and rapid synthesis .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often employ optimized reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, oxidized derivatives, and reduced compounds. These products can serve as intermediates for further chemical transformations .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and chloromethyl substituents, which confer distinct chemical reactivity and biological activity.

Biological Activity

6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its imidazo[1,2-a]pyridine core and halogenated substituents, this compound exhibits unique properties that may contribute to its utility in various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H6BrClN2•HCl, with a molecular weight of approximately 281.96 g/mol. The presence of bromine at the 6-position and a chloromethyl group at the 2-position enhances its reactivity, allowing it to participate in various biochemical reactions. This structural configuration is significant for its biological activity, particularly in interactions with biomolecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Alkylation of Cysteine Residues : The compound selectively alkylates cysteine residues in proteins, which can alter protein function and cellular signaling pathways.
  • Radical Reactions : It participates in radical reactions essential for the functionalization of imidazo[1,2-a]pyridine derivatives, contributing to its biochemical versatility.
  • Modulation of Cell Signaling : The compound influences cell signaling pathways, gene expression, and cellular metabolism, demonstrating its potential as a modulator of cellular functions.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Colon Cancer : Compounds similar to this compound have shown promising activity against colon cancer cell lines HT-29 and Caco-2. These compounds initiate apoptosis through mitochondrial pathways involving cytochrome c release and caspase activation .
Cell LineIC50 (µM)Mechanism of Action
HT-29VariesApoptosis via caspase activation
Caco-2VariesMitochondrial pathway

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Its structural features suggest potential efficacy against various pathogens:

  • Antiparasitic Activity : Preliminary studies indicate that it may possess antiparasitic properties due to its reactive functional groups.
  • Antibacterial Activity : Similar imidazo[1,2-a]pyridine derivatives have been investigated for antibacterial effects, although specific data on this compound is limited.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on human cancer cell lines. For example:

  • A study assessed the cytotoxicity using MTT assays on A549 lung adenocarcinoma cells, revealing significant IC50 values indicative of potent activity .
CompoundCell LineIC50 (µM)
This compoundA549Varies

Pharmacokinetic Properties

Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for derivatives of imidazo[1,2-a]pyridine. Data indicates high plasma protein binding and moderate metabolic stability:

PropertyValue
Plasma Protein Binding (%)>99%
Hepatocyte Stability (% remaining at 2 hrs)0.19 (human)

Properties

IUPAC Name

6-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c9-6-1-2-8-11-7(3-10)5-12(8)4-6/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXHHHNCGSIJLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469610
Record name 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136117-72-1
Record name 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136117-72-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-bromopyridine (10.0 g). 1,3-dichloroacetone (7.71 g) and 1,2-dimethoxyethane (40 ml) was stirred at room temperature for 4 hours. The precipitated crystals were collected by filtration, to which ethanol (100 ml) was added and heated under reflux. The reaction mixture was concentrated, diluted with saturated aqueous sodium bicarbonate, and extracted with ethyl acetate. The ethyl acetate layer was washed with water, dried (MgSO4), and concentrated under reduced pressure to give crystals of 6-bromo-2-chloromethylimidazo-[1,2-a]pyridine (1.48 g, 10%). Recrystallization from ethyl acetate-hexane gave colorless needles, mp 129-130° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.71 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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